N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide typically involves multiple steps. One common method involves the nucleophilic substitution reaction of benzyl bromide with an isatin derivative under basic conditions using anhydrous potassium carbonate in a polar aprotic solvent like acetonitrile . This reaction forms the N-benzylisatin derivative, which is then further reacted with 2-hydroxybenzohydrazide to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N’-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-ind
Properties
Molecular Formula |
C22H16BrN3O3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
InChI |
InChI=1S/C22H16BrN3O3/c23-15-10-11-18-17(12-15)20(22(29)26(18)13-14-6-2-1-3-7-14)24-25-21(28)16-8-4-5-9-19(16)27/h1-12,27,29H,13H2 |
InChI Key |
RLHVXOYYOAWLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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